2-Methyl-2-phenylbutanoic acid
Description
Historical Context and Evolution of Research on Branched Phenyl-Substituted Carboxylic Acids
The study of phenyl-substituted carboxylic acids is deeply rooted in the history of organic synthesis. Early research was driven by the need to create complex molecular structures from simpler aromatic precursors. The development of synthetic methods in the late 19th and early 20th centuries provided the foundational tools for creating molecules with a phenyl group attached to a carboxylic acid backbone.
Key historical reactions have been instrumental in this field. The Willgerodt-Kindler reaction, first reported by Conrad Willgerodt in 1887 and later modified by Karl Kindler in 1923, provided a method to convert aryl alkyl ketones into the corresponding amides, which can then be hydrolyzed to carboxylic acids. researchgate.netacs.orgacs.orgucl.ac.uk This reaction was remarkable for its ability to seemingly migrate a carbonyl group to the end of an alkyl chain. Another significant early contribution was the Darzens condensation, discovered by Auguste Georges Darzens in 1904, which involves the reaction of a ketone or aldehyde with an α-haloester to form an α,β-epoxy ester (a glycidic ester). docbrown.infocymitquimica.com These glycidic esters could then be converted into various compounds, including aldehydes and ketones, serving as precursors in multi-step syntheses.
Later, homologation reactions, which extend a carbon chain by one atom, became crucial. The Arndt-Eistert synthesis, developed by German chemists Fritz Arndt and Bernd Eistert, allowed for the conversion of a carboxylic acid into its next higher homologue, including β-amino acids from α-amino acids. google.comdocbrown.infogoogle.com More modern methods, such as the palladium-catalyzed α-arylation of carboxylic acid derivatives, have offered more direct and efficient routes to α-aryl carboxylic acids with greater functional group tolerance. plantaedb.com These cumulative developments have enabled chemists to synthesize a wide array of branched phenyl-substituted carboxylic acids, including 2-Methyl-2-phenylbutanoic acid, for further study and application.
Current Academic Significance and Identified Research Gaps for this compound
Currently, the academic significance of this compound lies primarily in its role as a structural motif and synthetic intermediate rather than as an end-product with direct applications. The compound itself is commercially available and has been identified in natural sources such as the plant Artemisia sericea. nih.gov
The main research thrust involving this and related structures is in the field of medicinal chemistry. Scientists often use the this compound core as a scaffold to build more complex molecules with potential biological activity. However, this focus on its derivatives has created a noticeable research gap: the fundamental physicochemical properties and potential biological activities of the parent acid, this compound, are not extensively documented in peer-reviewed literature. While its derivatives are explored for various therapeutic targets, the parent compound remains largely uncharacterized, representing an area ripe for further academic investigation.
Overview of Core Research Themes in this compound Chemistry
The research landscape for this compound and its analogues is concentrated on two principal themes:
Use as a Synthetic Building Block: The compound serves as a valuable precursor in organic synthesis. Its structure, featuring a quaternary α-carbon, provides a sterically defined core that can be elaborated into more complex target molecules. A significant example is the use of the closely related 2-methyl-2-phenylpropionic acid structure in the synthesis of novel antihistamine agents. google.com
Investigation of Derivatives for Biological Activity: The primary application-oriented research involves modifying the carboxylic acid group to create esters or amides and exploring their medicinal potential. Phenylalkanoic acid derivatives are a well-established class of compounds in drug discovery. For instance, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potential histone deacetylase (HDAC) inhibitors for cancer therapy, and other phenyl-substituted acids are studied for their role in various disease models. medchemexpress.comnih.gov This highlights a broader interest in the pharmacological potential of the general structural class to which this compound belongs.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-3-11(2,10(12)13)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZLDUPVMGWZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295621 | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51018-80-5, 828-41-1 | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51018-80-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyric acid, 2-methyl-2-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC133936 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133936 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-Ethyl-α-methylbenzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101295621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Methyl 2 Phenylbutanoic Acid and Its Chemical Analogues
Established Synthetic Pathways for α-Substituted Butanoic Acids
Traditional synthetic routes to α-substituted butanoic acids, which are precursors or analogues of 2-methyl-2-phenylbutanoic acid, often rely on well-established, robust chemical transformations.
Approaches Involving Organometallic Reagents (e.g., Grignard Reactions)
Organometallic reagents are fundamental tools for carbon-carbon bond formation. The synthesis of α-arylalkanoic acids can be achieved through the carboxylation of a corresponding Grignard reagent. For this compound, this would involve the formation of a tertiary Grignard reagent, (1-methyl-1-phenylpropyl)magnesium halide, followed by its reaction with carbon dioxide (CO₂) and subsequent acidic workup.
A more contemporary approach involves the cross-coupling of organometallic reagents with suitable electrophiles. For instance, iron-catalyzed enantioselective cross-coupling reactions have been developed for the synthesis of chiral α-arylalkanoic acid derivatives. kyoto-u.ac.jp In this method, racemic α-chloroesters are coupled with aryl Grignard reagents in the presence of an iron catalyst and a chiral ligand. kyoto-u.ac.jp This process provides the corresponding α-arylalkanoates, which can be readily hydrolyzed to the target carboxylic acids with high optical purity after recrystallization. kyoto-u.ac.jp
A study demonstrated the coupling of α-bromo or α-chloroalkanoates with Phenylmagnesium bromide (PhMgBr) using an iron(III) acetylacetonate (B107027) [Fe(acac)₃] catalyst and a chiral bisphosphine ligand, such as (R,R)-BenzP*. kyoto-u.ac.jp This reaction yields the desired α-arylalkanoate product in high yields and with synthetically useful enantioselectivities. kyoto-u.ac.jp
Table 1: Iron-Catalyzed Asymmetric Cross-Coupling of α-Haloalkanoates with PhMgBr kyoto-u.ac.jp
| Entry | α-Haloester | Ligand | Yield (%) | Enantiomeric Ratio (er) |
| 1 | tert-Butyl α-bromopropionate | (R,R)-BenzP* (L1) | 91 | 85:15 |
| 2 | tert-Butyl α-bromopropionate | (S,S',R,R')-Tangphos (L3) | 79 | 79:21 |
This table illustrates the effectiveness of different chiral ligands in the iron-catalyzed asymmetric synthesis of α-arylalkanoate precursors.
Nitrile Hydrolysis and Carboxylation Routes
The hydrolysis of nitriles is a classic and reliable method for the preparation of carboxylic acids. The synthesis of this compound via this route would begin with the corresponding nitrile, 2-methyl-2-phenylbutanenitrile. This intermediate can be synthesized through the nucleophilic substitution of a suitable tertiary haloalkane, such as 2-chloro-2-phenylbutane, with a cyanide salt (e.g., NaCN or KCN). The subsequent hydrolysis of the nitrile group, typically under strong acidic or basic conditions followed by acidification, affords the final carboxylic acid product.
Condensation and Alkylation Strategies (e.g., Friedel-Crafts Acylation Contexts)
Alkylation of enolates derived from carboxylic acid precursors is a versatile strategy for constructing α-substituted systems. A common approach for α-arylalkanoic acids involves the stepwise alkylation of a phenylacetic acid ester. For example, ethyl phenylacetate (B1230308) can be deprotonated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form a reactive enolate. This enolate can then be sequentially alkylated, for instance, first with an ethyl halide and then with a methyl halide (or vice-versa), to introduce the two substituents at the α-position. The final step is the hydrolysis of the ester to yield this compound. The order of alkylation and the choice of reagents are critical to optimize the yield and minimize side reactions.
While not a direct synthesis of the acid itself, Friedel-Crafts acylation is a related condensation strategy that can be used to prepare ketone precursors. For example, the acylation of an aromatic ring with 2-phenylbutanoic acid has been shown to occur, demonstrating the reactivity of these systems in such contexts. psu.edu
Stereoselective and Asymmetric Synthesis of Enantiomers of this compound
Given the importance of single-enantiomer pharmaceuticals, significant research has focused on the stereoselective and asymmetric synthesis of chiral α-arylalkanoic acids.
Utilization of Chiral Auxiliaries and Ligands
Chiral auxiliaries are compounds that can be temporarily incorporated into a substrate to direct a chemical transformation in a stereoselective manner, after which the auxiliary is removed. A well-known method is the Myers' asymmetric alkylation, which utilizes a pseudoephedrine-derived chiral auxiliary. For the synthesis of a related compound, (R)-(-)-2-phenylbutyric acid, a chiral amide is formed from pseudoephedrine, which is then deprotonated and alkylated with high diastereoselectivity. chemicalbook.com Subsequent hydrolysis removes the auxiliary to provide the enantiomerically enriched carboxylic acid. chemicalbook.com
Chiral ligands are crucial in transition-metal-catalyzed asymmetric reactions. As mentioned previously, chiral bisphosphine ligands like (R,R)-BenzP* and (S,S',R,R')-Tangphos have been successfully employed in iron-catalyzed cross-coupling reactions to produce chiral α-arylalkanoates with significant enantiomeric excess. kyoto-u.ac.jp Similarly, stereoselective alkylation can be guided by bulky protecting groups on a chiral substrate, which sterically hinder one face of the molecule, directing the approach of the electrophile. rsc.orgacs.org
Asymmetric Catalysis in C-C Bond Formation for Substituted Butanoic Acids
Asymmetric catalysis offers an efficient and atom-economical route to chiral molecules. One of the most powerful techniques is dynamic kinetic resolution (DKR). An efficient DKR protocol has been developed for racemic α-arylalkanoic acids, which are analogues of this compound. rsc.orgresearchgate.net This method combines the enantioselective esterification of the racemic acid with the rapid, in-situ racemization of the slower-reacting enantiomer. rsc.orgrsc.org The process typically uses an activating agent like pivalic anhydride, a chiral acyl-transfer catalyst such as benzotetramisole (BTM), and a base in a polar solvent. rsc.orgrsc.org This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the corresponding ester, which can then be hydrolyzed to the desired chiral acid. researchgate.netrsc.org
Iron-catalyzed asymmetric cross-coupling, as described in section 2.1.1, also represents a key example of asymmetric catalysis in C-C bond formation, providing direct access to chiral α-arylalkanoic acid derivatives. kyoto-u.ac.jp Other advanced methods include the asymmetric hydrogenation of β,β-disubstituted acrylic acids using nickel catalysts and the stereoselective enzymatic hydrolysis of racemic esters using lipases, which can provide high optical purity products under mild conditions. rsc.orggoogle.com
Enzyme-Mediated Biocatalytic Synthesis (e.g., Lipase (B570770) Kinetics for related acids)
The synthesis of chiral compounds like this compound often employs enzyme-mediated strategies to achieve high enantiopurity. Biocatalysis, particularly through the use of lipases, has been extensively studied for the kinetic resolution of related 2-arylpropionic acids, a class of compounds commonly known as profens. rsc.orgnih.gov Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster in a chemical reaction, allowing for the separation of the enantiomers.
Lipases are widely used due to their ability to catalyze enantioselective esterification, hydrolysis, and transesterification reactions in non-aqueous media, which is crucial for profens that are often insoluble in water. conicet.gov.ar The most frequently utilized lipases for the resolution of profens include those from Candida antarctica (specifically Lipase B, often immobilized as Novozym 435) and Candida rugosa. nih.govconicet.gov.ar Research has shown that Candida antarctica lipase B typically catalyzes the esterification of the (R)-enantiomer of profens, while Candida rugosa lipase preferentially acts on the (S)-enantiomer. conicet.gov.ar
The effectiveness of lipase-catalyzed kinetic resolution is influenced by several factors, including the choice of solvent, the alcohol used for esterification, and the reaction temperature. nih.gov For instance, in the kinetic resolution of (R,S)-flurbiprofen, an analogue of this compound, immobilized Candida antarctica lipase B (CALB) was used for enantioselective esterification with methanol (B129727), achieving a high enantiomeric excess of the product. nih.gov Similarly, lipases from Pseudomonas sp. have been immobilized on membranes for the kinetic resolution of profens like ibuprofen, demonstrating high stability and efficiency in enzyme membrane reactors. conicet.gov.arresearchgate.net A patent has also described the kinetic resolution of 2-phenylbutyric acid, a close structural analogue, using Candida antarctica lipase A, where the addition of cyclodextrin (B1172386) was found to significantly improve the substrate conversion rate. google.com
The following table summarizes the findings from various studies on the lipase-mediated kinetic resolution of acids structurally related to this compound.
| Enzyme | Substrate | Reaction Type | Key Findings | Reference(s) |
| Candida antarctica Lipase B (CALB) | (R,S)-Flurbiprofen | Enantioselective esterification | Achieved high enantiomeric excess (eep = 89.6 ± 2.0%). The use of a polypropylene (B1209903) reactor significantly increased conversion compared to glass. | nih.gov |
| Candida rugosa Lipase | Racemic Ibuprofen | Enantioselective esterification | Preferentially catalyzes the S(+)-ibuprofen enantiomer. | conicet.gov.ar |
| Pseudomonas sp. Lipase | Racemic 2-(2-fluoro-4-biphenyl)propanoic acid and Ibuprofen | Enantioselective esterification and transesterification | The immobilized enzyme was stable for at least one month in a membrane reactor, achieving high enantiomeric purity (>99% ee). | researchgate.net |
| Candida antarctica Lipase A | Racemic 2-phenylbutyric acid hexyl ester | Stereoselective enzymatic hydrolysis | Preferentially recognizes the (S)-enantiomer. The addition of cyclodextrin improved substrate conversion, achieving ≥96% ee. | google.com |
Development of Green Chemistry Principles in this compound Synthesis
The synthesis of this compound and its analogues is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Biocatalytic routes are at the forefront of this development. rsc.org
Enzyme-mediated syntheses, as described in the previous section, inherently align with green chemistry principles for several reasons:
Mild Reaction Conditions : Enzymes operate under mild conditions of temperature and pressure, which reduces energy consumption compared to many traditional chemical processes. nih.gov
High Selectivity : Biocatalysts exhibit high stereo-, regio-, and enantioselectivity. frontiersin.orgscispace.com This high selectivity minimizes the formation of by-products, leading to cleaner reaction profiles and reducing the need for extensive purification steps. The enantioselective nature of enzymes is particularly valuable for producing optically pure pharmaceuticals. rsc.org
Environmentally Benign Catalysts : Enzymes are biodegradable and derived from renewable resources, making them more environmentally friendly than many heavy-metal or organometallic catalysts used in conventional synthesis. frontiersin.org
Reduced Waste : The high efficiency and selectivity of enzymatic reactions contribute to higher yields and less waste generation. rsc.org The use of immobilized enzymes further enhances sustainability by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse over multiple cycles. researchgate.netfrontiersin.org
Investigation of Novel Synthetic Routes and Mechanistic Aspects for this compound Derivatives
Beyond lipase-mediated kinetic resolution, researchers are exploring other novel enzymatic routes for the asymmetric synthesis of 2-arylpropionic acids and their derivatives. These investigations often involve different enzyme classes and provide deeper mechanistic understanding through structural and computational studies.
One such novel approach involves the use of arylmalonate decarboxylase (AMDase) . This enzyme facilitates the direct, single-step decarboxylation of a dicarboxylic acid precursor (a substituted arylmalonate) to produce the desired enantiopure (S)-arylpropionic acid. frontiersin.org This method is advantageous for its simplicity and high enantioselectivity. However, challenges such as the poor operational stability of the enzyme have been addressed through immobilization, which significantly improves its longevity and process stability. frontiersin.org
Another innovative strategy employs ene-reductases (ERs) , specifically from the Old Yellow Enzyme (OYE) family. These enzymes catalyze the asymmetric reduction of the C=C double bond in α,β-unsaturated carboxylic acid precursors, such as 2-arylpropenoic acids, to yield chiral 2-arylpropionic acids. scispace.com Structural studies involving the co-crystallization of ene-reductases with profen precursors have provided valuable insights into the key amino acid residues and interactions within the enzyme's active site that govern substrate binding and stereoselectivity. This mechanistic understanding is crucial for future protein engineering efforts aimed at creating mutant enzymes with reversed or enhanced selectivity for producing the pharmaceutically desired (S)-enantiomers. scispace.com
The following table details some of these novel enzymatic routes for the synthesis of compounds related to this compound.
| Enzyme Class | Specific Enzyme (Source) | Substrate Type | Product | Key Mechanistic Insights & Findings | Reference(s) |
| Decarboxylase | Arylmalonate Decarboxylase (AMDase) | Arylmalonic acids | (S)-Arylpropionic acids (e.g., Profens) | Enables single-step, highly enantioselective synthesis. Immobilization is key to overcoming poor enzyme stability. | frontiersin.org |
| Ene-Reductase (ER) | Old Yellow Enzymes (e.g., XenA, GYE) | 2-Arylpropenoic acids and their esters | (R)-Profens | Reduction of the C=C double bond. Co-crystal structures reveal key active site interactions that determine substrate binding and catalytic conformation. | scispace.com |
| Dehydrogenase | Engineered d-lactate dehydrogenase (d-nLDH) mutant | Ethyl 2-oxo-4-phenylbutanoate | (R)-2-hydroxy-2-phenylbutanoic acid | The mutant enzyme showed high activity and enantioselectivity for the reduction of the keto group. | |
| Phenylalanine Dehydrogenase (PheDH) | Mutant W121L/H227I | 2-Oxo-4-phenylbutyric acid | d-Phenylalanine analogue | Enzyme engineering led to a 34-fold improvement in activity. Docking studies suggested the mutations created a more favorable substrate binding pocket. | acs.org |
These advanced methodologies, combining novel biocatalysts with detailed mechanistic studies, represent the cutting edge of synthetic chemistry for this compound and its structurally important derivatives, paving the way for more efficient and sustainable production of chiral molecules.
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 2 Phenylbutanoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 2-methyl-2-phenylbutanoic acid. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide a complete picture of the atomic arrangement.
The ¹H NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The phenyl protons typically appear as a multiplet in the aromatic region (δ 7.2-7.5 ppm). libretexts.org The carboxylic acid proton is highly deshielded, appearing as a broad singlet at a very low field (δ > 10 ppm). The aliphatic portion of the molecule gives rise to three signals: a quartet for the methylene (B1212753) (-CH₂) protons of the ethyl group, a singlet for the lone methyl (-CH₃) group attached to the quaternary carbon, and a triplet for the terminal methyl (-CH₃) group of the ethyl moiety. The integration of these signals reveals the relative number of protons in each environment, consistent with the compound's structure. docbrown.infodocbrown.info
The ¹³C NMR spectrum provides information on the different carbon environments. Due to the molecule's symmetry, not all 11 carbons are unique. docbrown.infodocbrown.info The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 175-185 ppm. The quaternary carbon bonded to the phenyl ring is found further upfield. The aromatic carbons of the phenyl ring produce a set of signals in the δ 125-145 ppm range. wisc.edu The carbons of the ethyl and methyl groups are the most shielded and appear at the highest field.
Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Carboxylic Acid (-COOH) | > 10.0 | Broad Singlet | 1H |
| Phenyl (Ar-H) | 7.2 – 7.5 | Multiplet | 5H |
| Ethyl (-CH₂CH₃) | ~2.0 – 2.4 | Quartet | 2H |
| Methyl (-C(Ph)CH₃) | ~1.5 – 1.7 | Singlet | 3H |
Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (-C OOH) | 175 – 185 |
| Phenyl (Quaternary, C -Ar) | 140 – 145 |
| Phenyl (-C H) | 125 – 130 |
| Quaternary (-C (Ph)(CH₃)) | 45 – 55 |
| Ethyl (-C H₂CH₃) | 25 – 35 |
| Methyl (-C(Ph)C H₃) | 20 – 30 |
2D NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a key cross-peak would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with the carbons to which they are directly attached. hmdb.ca It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C NMR spectrum by linking it to its known ¹H NMR signal. For example, the signal for the ethyl group's -CH₂- protons would show a cross-peak with the corresponding -CH₂- carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is invaluable for piecing together the molecular skeleton. researchgate.netresearchgate.net Key correlations for this molecule would include:
A cross-peak between the singlet methyl protons and the quaternary carbon, the carbonyl carbon, and the aromatic carbons, confirming the attachment of the methyl group.
Correlations between the ethyl group protons and the central quaternary carbon.
Correlations between the aromatic protons and the quaternary carbon, definitively linking the phenyl ring to the butyric acid chain.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The compound has a molecular formula of C₁₁H₁₄O₂ and a molecular weight of approximately 178.23 g/mol . nih.govcymitquimica.com
ESI is a soft ionization technique that typically yields the intact molecular ion with an attached proton or other adducts. For this compound, analysis in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of approximately 179.1. uni.lu In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of about 177.1. uni.lu Sodium adducts, such as [M+Na]⁺ at m/z 201.1, are also commonly observed. uni.lu
Table 3: Predicted ESI-MS Adducts for this compound
| Adduct | Ion Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₁H₁₅O₂]⁺ | 179.1067 |
| [M-H]⁻ | [C₁₁H₁₃O₂]⁻ | 177.0921 |
For GC-MS analysis, carboxylic acids are often converted into more volatile ester derivatives, such as a trimethylsilyl (B98337) (TMS) ester, to improve their chromatographic properties. nist.gov The electron ionization (EI) used in GC-MS is a high-energy technique that causes extensive fragmentation of the molecule. chemguide.co.uk
The mass spectrum of underivatized this compound would exhibit a molecular ion peak ([M]⁺) at m/z 178. The fragmentation pattern provides structural clues. docbrown.info Key fragment ions would likely include:
m/z 133: Loss of the carboxyl group (-COOH, 45 Da).
m/z 149: Loss of the ethyl group (-C₂H₅, 29 Da).
m/z 105: A benzoyl-type cation [C₆H₅CO]⁺, potentially formed through rearrangement.
m/z 91: A stable tropylium (B1234903) ion [C₇H₇]⁺, characteristic of many alkylbenzene compounds. docbrown.info
m/z 45: A peak corresponding to the [COOH]⁺ ion. libretexts.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.
The IR spectrum is used to identify the various functional groups based on their characteristic vibrational frequencies. nist.gov Key absorption bands for this compound include:
A very broad O-H stretch from the carboxylic acid dimer, typically appearing in the 2500-3300 cm⁻¹ region.
A strong and sharp C=O stretch for the carbonyl group of the carboxylic acid, located around 1700-1725 cm⁻¹.
C-H stretching vibrations for the sp²-hybridized carbons of the phenyl ring (3000-3100 cm⁻¹) and the sp³-hybridized carbons of the alkyl groups (2850-2960 cm⁻¹).
Aromatic C=C stretching absorptions, which appear as a series of peaks in the 1450-1600 cm⁻¹ region.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid (-OH) | O-H Stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid (C=O) | C=O Stretch | 1700 - 1725 | Sharp, Strong |
| Aromatic (C-H) | C-H Stretch | 3000 - 3100 | Medium |
| Aliphatic (C-H) | C-H Stretch | 2850 - 2960 | Medium-Strong |
The UV-Vis spectrum provides information on the electronic transitions within the molecule. The chromophore in this compound is the phenyl group. It is expected to exhibit two main absorption bands corresponding to π → π* transitions:
A strong absorption band (the E-band) at approximately 200-220 nm.
A weaker, fine-structured band (the B-band) around 250-270 nm, which is characteristic of the benzene (B151609) ring.
X-ray Crystallography for Precise Solid-State Structure Determination of this compound and its Complexes (Applicable to related compounds)
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding a molecule's physical and chemical properties. While specific crystal structure data for this compound is not prominently available in published literature, the analysis of structurally related aromatic carboxylic acids offers significant insight into the molecular conformation and supramolecular assemblies to be expected.
For instance, studies on other aromatic acids reveal common structural motifs. Carboxylic acids frequently form hydrogen-bonded dimers in the solid state, where the carboxyl groups of two molecules associate in a head-to-tail arrangement. The crystal structure of a related compound, 2-acetylamino-benzoic acid, has been elucidated, providing a valuable reference for the type of detailed structural information that can be obtained. researchgate.net In this analysis, the precise bond lengths and angles of the carboxyl group and the phenyl ring were determined, along with the planarity of different parts of the molecule. researchgate.net The study also detailed the intermolecular hydrogen bonds (N—H···O and O—H···O) that dictate the crystal packing. researchgate.net Such analyses for this compound would similarly reveal the exact positioning of the methyl, ethyl, and phenyl groups around the chiral quaternary carbon, and how these molecules arrange themselves in a crystal lattice.
The table below presents representative crystallographic data for 2-acetylamino-benzoic acid, illustrating the parameters obtained from a typical X-ray diffraction study. researchgate.net
Table 1: Representative Crystal Data for a Related Aromatic Carboxylic Acid
| Parameter | Value |
|---|---|
| Empirical Formula | C₉H₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Fdd2 |
| a (Å) | 10.848(5) |
| b (Å) | 30.264(5) |
| c (Å) | 10.577(5) |
| α, β, γ (°) | 90 |
| Volume (ų) | 3472(2) |
| Z | 4 |
Data sourced from a study on 2-acetylamino-benzoic acid. researchgate.net
Chiroptical Methods for Enantiomeric Purity Assessment (e.g., Optical Rotation, Circular Dichroism)
As this compound is a chiral compound, possessing a stereocenter at the C2 position, methods capable of distinguishing between its enantiomers are crucial for synthesis, characterization, and application. Chiroptical techniques are non-destructive methods that rely on the differential interaction of chiral molecules with polarized light.
Optical Rotation
Optical rotation measures the angle to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (commonly the sodium D-line, 589 nm). The two enantiomers of a chiral molecule will rotate the light by exactly the same magnitude but in opposite directions. libretexts.org The dextrorotatory enantiomer, designated as (+), rotates light clockwise, while the levorotatory enantiomer, designated as (-), rotates it counterclockwise. libretexts.org
The specific rotation, [α], is a characteristic physical property of a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). By measuring the observed rotation of a sample, one can determine its enantiomeric excess (ee), which quantifies the purity of the sample. A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. libretexts.org
Table 2: Illustrative Calculation of Enantiomeric Excess (ee)
| Parameter | Value |
|---|---|
| Specific Rotation of Pure (+)-Enantiomer | +30.0° (Hypothetical) |
| Observed Rotation of Sample | +21.0° |
| Calculated Enantiomeric Excess (ee) | 70% |
| Composition of Sample | |
| (+)-Enantiomer | 85% |
| (-)-Enantiomer | 15% |
Calculation: ee (%) = (Observed Rotation / Specific Rotation of Pure Enantiomer) x 100
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is another powerful chiroptical technique that measures the difference in absorption of left- and right-handed circularly polarized light by a chiral molecule. A CD spectrum provides information about the absolute configuration and conformation of enantiomers. While simple chiral carboxylic acids may show weak CD signals, their response can be significantly enhanced. nih.gov
Research on related chiral carboxylic acids, such as (R)-2-phenylbutanoic acid, has shown that their reaction with a chromophoric sensor, like a palladium(II) metal complex, can generate a new chiroptically active species with strong CD signals in the visible light region. nih.gov This induced circular dichroism is a highly sensitive method for determining the enantiomeric composition and concentration of the carboxylic acid sample. nih.gov The sign and magnitude of the induced CD signal can be correlated with the absolute stereochemistry of the analyte, making it a valuable tool for stereochemical assignment. nih.govnih.gov
Chirality, Stereochemistry, and Enantiomeric Studies of 2 Methyl 2 Phenylbutanoic Acid
Methodologies for Absolute Configuration Assignment
Determining the absolute configuration (AC) of a chiral molecule, i.e., the actual spatial arrangement of its atoms, is a critical step in stereochemical analysis. For molecules like 2-Methyl-2-phenylbutanoic acid, techniques that can elucidate this three-dimensional structure are employed.
Vibrational Circular Dichroism (VCD) Spectroscopy: VCD is a powerful spectroscopic technique for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net It measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.gov The resulting VCD spectrum is unique to a specific enantiomer; its mirror-image counterpart will produce a spectrum of equal magnitude but opposite sign. nih.gov
The practical application of VCD involves comparing the experimentally measured spectrum with a spectrum predicted by quantum-mechanical calculations. researchgate.netschrodinger.com Theoretical VCD spectra for a chosen configuration (e.g., the R-enantiomer) are calculated using methods like Density Functional Theory (DFT). nih.gov If the calculated spectrum for the R-enantiomer matches the experimental spectrum, the absolute configuration of the sample is confirmed as R. A mirror-image match would indicate the S-configuration. This methodology has proven reliable and is widely used for the AC determination of various chiral molecules. nih.govnih.gov
X-ray Crystallography of Diastereomeric Salts: While VCD is excellent for solutions, X-ray diffraction analysis of a single crystal provides unambiguous proof of molecular structure, including absolute stereochemistry. nih.gov For a carboxylic acid like this compound, this is often achieved by forming a salt with an enantiomerically pure chiral amine (a resolving agent). libretexts.orgwikipedia.org This reaction converts the pair of enantiomers into a pair of diastereomers. wikipedia.org These diastereomers have different physical properties and can be separated by crystallization. wikipedia.orgwikipedia.org
Once a suitable single crystal of one of the diastereomeric salts is grown, X-ray crystallography can determine its three-dimensional structure. Since the absolute configuration of the chiral resolving agent is already known, the configuration of the acid enantiomer within the crystal lattice can be definitively assigned. nih.gov
Chiral Resolution Techniques for Enantiomers of this compound
Chiral resolution is the process of separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomeric components. wikipedia.org
Diastereomeric Salt Formation and Fractional Crystallization
This classical resolution method is one of the most common for separating enantiomers of chiral acids and bases. wikipedia.org The process involves reacting the racemic this compound with a single enantiomer of a chiral base. libretexts.org
Principle: The reaction between the racemic acid ((R)-acid and (S)-acid) and a pure enantiomeric base, for instance, an (R)-base, yields a mixture of two diastereomeric salts: [(R)-acid·(R)-base] and [(S)-acid·(R)-base]. libretexts.orglibretexts.org Unlike enantiomers, diastereomers have different physical properties, including solubility in a given solvent. wikipedia.org This difference allows for their separation by fractional crystallization. One diastereomer will typically crystallize out of the solution first due to lower solubility, while the other remains in the mother liquor. After separation by filtration, the individual diastereomeric salts are treated with a strong acid to break the salt bond, regenerating the pure enantiomer of the carboxylic acid and the resolving agent. libretexts.orgwikipedia.org
Commonly Used Chiral Resolving Agents: A variety of naturally occurring and synthetic chiral bases are available for this purpose. The choice of resolving agent is often empirical and may require screening several candidates. wikipedia.org
| Resolving Agent Type | Examples |
| Natural Alkaloids | Brucine, Strychnine, Quinine, Quinidine libretexts.orglibretexts.orgnih.gov |
| Synthetic Amines | (R)- or (S)-1-Phenylethanamine, Amphetamine libretexts.orglibretexts.org |
Chiral Chromatographic Separations (e.g., HPLC, SFC)
Chiral chromatography is a powerful and widely used analytical and preparative technique for separating enantiomers. nih.govspringernature.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation.
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a cornerstone for enantioseparation. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are particularly effective for a broad range of chiral compounds, including arylpropionic acids. nih.govspringernature.comnih.gov Columns like Chiralpak® and Chiralcel® are frequently employed. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, which differ in stability.
Influence of Mobile Phase: The choice of solvent (mobile phase) is crucial. In normal-phase mode, mixtures of hexane (B92381) and an alcohol like 2-propanol or ethanol (B145695) are common. nih.govnih.gov The composition of the mobile phase can significantly affect retention and resolution, and in some cases, even reverse the elution order of the enantiomers. nih.gov
Influence of CSP Structure: Different polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) can exhibit different selectivities for the same compound due to their unique structures, making column screening a key part of method development. pharmtech.com
Supercritical Fluid Chromatography (SFC): SFC is an alternative to HPLC that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase. nih.gov It is known for offering faster and more efficient separations compared to HPLC. nih.govnih.gov Polysaccharide-based and macrocyclic glycopeptide-based CSPs are widely used in chiral SFC. nih.govfagg.be The principles of chiral recognition are similar to HPLC, but the different properties of the supercritical fluid mobile phase can lead to unique selectivities. nih.gov
Table 1: Example HPLC Conditions for Chiral Separation of Arylpropionic Acid Derivatives This table represents typical conditions for separating compounds structurally related to this compound, illustrating the parameters involved.
| Parameter | Condition | Reference |
| Column | Chiralpak IA, IB, or IC (Polysaccharide-based CSP) | nih.govpharmtech.com |
| Mobile Phase | Hexane/2-Propanol (e.g., 90:10 v/v) | nih.govnih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection | UV at 254 nm | beilstein-journals.org |
Kinetic Resolution Approaches (e.g., Enzymatic Hydrolysis)
Kinetic resolution is a process where two enantiomers react at different rates with a chiral catalyst or reagent. wikipedia.org This difference in reaction rates allows for the separation of the faster-reacting enantiomer (as product) from the slower-reacting one (which remains as unreacted starting material). wikipedia.org
Enzymatic Resolution: Enzymes, particularly lipases, are highly effective catalysts for kinetic resolutions due to their inherent stereoselectivity. For a racemic ester of this compound, a lipase (B570770) can be used to selectively hydrolyze one enantiomer into the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester.
Mechanism: In a typical setup, a racemic ester is placed in a buffered aqueous solution with a lipase, such as Amano PS lipase. mdpi.com The enzyme recognizes one enantiomer (e.g., the R-ester) and catalyzes its hydrolysis to the (R)-carboxylic acid. The (S)-ester is not recognized as effectively and remains largely unreacted. The resulting mixture contains the (R)-acid and the (S)-ester, which can then be easily separated due to their different chemical properties (acid vs. ester). mdpi.com This method is valued for its high enantioselectivity, often achieving very high enantiomeric excess (ee) for both the product and the remaining starting material. wikipedia.orgmdpi.com
Non-Enzymatic Kinetic Resolution: Chemical catalysts can also be used. For example, a chiral acyl-transfer catalyst can be employed to selectively esterify one enantiomer of a racemic carboxylic acid, allowing the unreacted enantiomeric acid to be recovered with high optical purity. mdpi.com
Stereochemical Stability and Racemization Pathways under Various Conditions
Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture, resulting in the loss of optical activity. For α-aryl carboxylic acids like this compound, the stereocenter can be susceptible to racemization, particularly under acidic or basic conditions. libretexts.org
The primary mechanism for this racemization involves the formation of a planar, achiral enol or enolate intermediate. libretexts.orgyoutube.com
Base-Catalyzed Racemization: In the presence of a base, the acidic α-hydrogen (on the carbon bearing the phenyl and carboxyl groups) can be abstracted. This forms a planar enolate anion. In this flat structure, the original stereochemical information is lost. libretexts.orgresearchgate.net When this enolate is reprotonated, it can occur from either face of the planar ion with equal probability, leading to a 50:50 mixture of the R and S enantiomers. youtube.com Heating with bases like hydroxides or amines can facilitate this process. ru.nl
Acid-Catalyzed Racemization: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated. This makes the α-hydrogen more acidic and facilitates the formation of a planar enol intermediate. youtube.com Tautomerization back to the keto form can occur via protonation from either face, again leading to a racemic mixture. libretexts.org The rate of racemization is often dependent on factors like temperature, pH, and solvent. researchgate.net
Influence of Stereochemistry on Molecular Recognition and Interactions in Model Systems
The distinct three-dimensional shape of each enantiomer of this compound governs how it interacts with other chiral environments. This principle of stereochemical differentiation is the basis for chiral resolution techniques and has broader implications in molecular recognition.
In chiral chromatography, the separation of enantiomers is a direct result of differential molecular interactions. nih.gov The chiral stationary phase contains binding sites (e.g., grooves or cavities in polysaccharide derivatives) that are themselves chiral. nih.govspringernature.com One enantiomer may fit more snugly or form more stable transient interactions (e.g., through hydrogen bonds, dipole-dipole, or π-π stacking) with the chiral selector than its mirror image. mdpi.comsemanticscholar.org This difference in interaction energy leads to one enantiomer being retained longer on the column than the other, enabling their separation. nih.gov
Model systems using host-guest chemistry, such as with cyclodextrins, can also be used to study these interactions. Cyclodextrins are chiral, bucket-shaped molecules that can encapsulate other "guest" molecules. The binding affinity and orientation of the (R)- and (S)-enantiomers of this compound within the chiral cavity of a cyclodextrin (B1172386) would be different, reflecting the influence of stereochemistry on non-covalent intermolecular forces.
Derivatization, Functionalization, and Reaction Chemistry of 2 Methyl 2 Phenylbutanoic Acid
Carboxylic Acid Functional Group Transformations (e.g., Esterification, Amidation)
The carboxylic acid moiety is the most reactive site for transformations, allowing for the synthesis of a variety of derivatives.
Esterification: 2-Methyl-2-phenylbutanoic acid undergoes esterification with alcohols in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas, to form the corresponding esters. chemguide.co.uk This reaction, known as Fischer esterification, is a reversible process. masterorganicchemistry.com To drive the equilibrium toward the product, the alcohol is often used in large excess, and water is removed as it is formed. chemguide.co.ukmasterorganicchemistry.com The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com
A common example is the reaction with methanol (B129727) to produce methyl 2-methyl-2-phenylbutanoate.
Reaction: this compound + Methanol ⇌ Methyl 2-methyl-2-phenylbutanoate + Water
| Reagents/Conditions | Product | Typical Yield | Reference |
| Methanol, H₂SO₄, reflux | Methyl 2-methyl-2-phenylbutanoate | ~85-91% |
This is an interactive data table. Click on the headers to sort.
Other methods for esterification include reaction with alkyl halides like iodomethane (B122720) or using trimethylsilyldiazomethane. commonorganicchemistry.com
Amidation: The formation of amides from this compound typically proceeds via a two-step process involving the initial conversion of the carboxylic acid to a more reactive derivative, such as an acid chloride. wikipedia.org Treatment with thionyl chloride (SOCl₂) effectively replaces the hydroxyl group with a chloride ion through nucleophilic acyl substitution, yielding 2-methyl-2-phenylbutanoyl chloride. This highly reactive acyl chloride can then be treated with ammonia (B1221849) or a primary/secondary amine to form the corresponding primary, secondary, or tertiary amide. chegg.com
Step 1 (Acid Chloride Formation): this compound + SOCl₂ → 2-Methyl-2-phenylbutanoyl chloride + SO₂ + HCl Step 2 (Amidation): 2-Methyl-2-phenylbutanoyl chloride + 2 NH₃ → 2-Methyl-2-phenylbutanamide + NH₄Cl
Direct amidation of carboxylic acids is possible but often requires catalysts and specific conditions to remove the water byproduct. mdpi.com Catalytic methods using nickel complexes have been developed for the amidation of unactivated esters, which could be derived from this compound. researchgate.netnih.gov
Modifications of the Phenyl Ring and Butyl Chain
Modifications to the phenyl ring and the aliphatic chain are less common compared to reactions at the carboxyl group, partly due to the steric hindrance around the quaternary α-carbon.
Phenyl Ring: The phenyl group can theoretically undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). However, the specific conditions required and the resulting regiochemistry (ortho, meta, para substitution) would need experimental determination, and no specific examples for this compound are readily available in the provided literature.
Butyl Chain and Decarboxylation: The saturated butyl chain is generally unreactive. However, under high-temperature conditions (200–250°C), particularly in the presence of a base like pyridine, this compound can undergo decarboxylation. This reaction results in the loss of carbon dioxide and the formation of an alkene, 2-phenyl-2-butene.
Reaction: this compound --(Heat, Pyridine)--> 2-Phenyl-2-butene + CO₂
Formation of Coordination Compounds and Organometallic Derivatives (e.g., Organotin(IV) complexes)
As a carboxylic acid, this compound can act as a ligand, donating electron density from its oxygen atoms to coordinate with metal centers. A significant class of such derivatives are organotin(IV) complexes. rdd.edu.iqmdpi.com These complexes are synthesized by reacting the carboxylic acid with an appropriate organotin(IV) precursor, such as an organotin(IV) chloride or oxide, often in a refluxing solvent like toluene. mdpi.comresearchgate.net
The resulting structures and coordination geometries of these complexes depend on the number and type of organic groups attached to the tin atom and the stoichiometry of the reaction. rdd.edu.iqmdpi.com The carboxylate ligand can coordinate to the tin center in various modes (monodentate, bidentate, bridging), leading to structures ranging from discrete tetrahedral monomers to more complex dimeric or polymeric arrangements with higher coordination numbers like trigonal-bipyramidal or octahedral. mdpi.commdpi.com
| Organotin(IV) Precursor | General Product Structure | Possible Geometry at Sn(IV) | Reference |
| R₃SnCl or (R₃Sn)₂O | R₃Sn(OOCR') | Tetrahedral or Trigonal-bipyramidal | mdpi.com |
| R₂SnCl₂ or R₂SnO | R₂Sn(OOCR')₂ | Distorted Octahedral | rdd.edu.iq |
This is an interactive data table. The 'R' group can be an alkyl (e.g., methyl, butyl) or aryl (e.g., phenyl) group, and R'COO represents the 2-methyl-2-phenylbutanoate ligand.
The coordination is confirmed through techniques like IR, and ¹H, ¹³C, and ¹¹⁹Sn NMR spectroscopy. mdpi.comnih.gov For instance, the ¹J(¹¹⁹Sn-¹³C) coupling constant is a key parameter for determining the coordination number around the tin atom in the solution state. mdpi.commdpi.com
Mechanistic Investigations of Organic Reactions Involving this compound as Reactant or Product
Mechanistic studies provide insight into the pathways and transition states of reactions involving this compound.
Fischer Esterification: The mechanism for the acid-catalyzed esterification is a well-understood, multi-step equilibrium process often abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Protonation: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, making the carbonyl carbon more electrophilic. masterorganicchemistry.com
Nucleophilic Attack: A molecule of alcohol attacks the activated carbonyl carbon, forming a tetrahedral intermediate. masterorganicchemistry.com
Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. masterorganicchemistry.com This creates a good leaving group (H₂O).
Elimination: The lone pair on the remaining hydroxyl group reforms the C=O double bond, expelling a molecule of water. masterorganicchemistry.com
Deprotonation: The protonated ester loses a proton to regenerate the acid catalyst and form the final ester product. masterorganicchemistry.com
Decarboxylation: The thermal decarboxylation of carboxylic acids like this one is proposed to proceed through a six-membered cyclic transition state, which leads to the release of carbon dioxide and the formation of the corresponding alkene.
Hofmann Rearrangement Sequence: A reaction sequence starting with (R)-2-methyl-2-phenylbutanoic acid demonstrates a series of well-defined mechanisms. chegg.com
Reaction with thionyl chloride (SOCl₂) forms the acyl chloride via nucleophilic acyl substitution.
Reaction of the acyl chloride with ammonia (NH₃) forms 2-methyl-2-phenylbutanamide, another nucleophilic acyl substitution.
The subsequent reaction with sodium hydroxide (B78521) and bromine (NaOH/Br₂) initiates the Hofmann rearrangement. This involves the deprotonation of the amide, N-bromination, a second deprotonation, and finally, a concerted rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen atom with the simultaneous loss of the bromide ion, ultimately yielding an amine (in this case, (R)-2-phenylbutan-2-amine) after hydrolysis of an isocyanate intermediate. chegg.com
Computational and Theoretical Studies of 2 Methyl 2 Phenylbutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of 2-methyl-2-phenylbutanoic acid, which in turn governs its chemical reactivity. Methods like Density Functional Theory (DFT) are frequently employed to solve the Schrödinger equation with reasonable accuracy for molecules of this size. researchgate.netscienceopen.com These calculations can determine the distribution of electrons within the molecule, identifying regions of high or low electron density.
Electronic Properties:
Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). nih.gov The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.govdergipark.org.tr These maps visualize the electrostatic potential on the electron density surface, with different colors representing regions of negative (electron-rich) and positive (electron-poor) potential. For this compound, the MEP would likely show a region of high negative potential around the carboxylic acid group's oxygen atoms, indicating their susceptibility to electrophilic attack. Conversely, the acidic proton of the carboxyl group would exhibit a positive potential, making it a site for nucleophilic interaction. nih.gov
Reactivity Prediction:
By analyzing these electronic properties, the reactivity of this compound can be predicted. For instance, the calculated nucleophilicity and electrophilicity of different atomic sites can help in understanding how the molecule will interact with other reagents. rsc.org Automated quantum chemistry workflows can even be used to systematically identify the most nucleophilic and electrophilic sites within a molecule. rsc.org This information is invaluable for predicting the outcomes of chemical reactions. researchgate.netmit.edu
Table 7.1.1: Computed Properties of this compound
| Property | Value | Method/Source |
| Molecular Formula | C₁₁H₁₄O₂ | PubChem |
| Molecular Weight | 178.23 g/mol | PubChem |
| XLogP3 | 2.7 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 178.099379685 Da | PubChem |
| Topological Polar Surface Area | 37.3 Ų | PubChem |
| Heavy Atom Count | 13 | PubChem |
This data is computationally derived from PubChem and provides a general overview of the molecule's properties. nih.gov
Molecular Modeling and Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics (MD) simulations offer a dynamic view of its behavior over time. dovepress.comchemrxiv.org
Conformational Analysis:
This compound possesses several rotatable bonds, allowing it to adopt various three-dimensional conformations. Molecular modeling techniques can be used to explore the potential energy surface of the molecule and identify its most stable conformations. This is crucial as the biological activity and physical properties of a molecule can be highly dependent on its 3D structure. The process typically begins with generating a set of possible conformers, followed by energy minimization to find the low-energy structures. chemrxiv.org
Intermolecular Interactions:
MD simulations are particularly useful for studying how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. dovepress.comnih.govnih.gov These simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. dovepress.com By simulating the molecule in a solvent like water, one can observe the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules. nih.gov This provides insights into its solubility and how it is solvated at a molecular level.
Furthermore, if this compound were to be studied as a potential ligand for a protein, MD simulations could be used to model their interaction. mdpi.com These simulations can reveal the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. dovepress.com The stability of these interactions over the course of the simulation can provide an estimate of the binding affinity. chemrxiv.org
Structure-Property Relationship (SPR) Investigations using In Silico Methods
In silico methods, which are computational approaches to study molecules, are widely used to establish structure-property relationships (SPRs). ljmu.ac.uk These studies aim to correlate the chemical structure of a molecule with its physical, chemical, and biological properties. For this compound, SPR investigations can predict a wide range of properties without the need for experimental measurements.
Predicting Physicochemical Properties:
A variety of computational models can predict properties like boiling point, vapor pressure, and solubility based on the molecular structure. These models often use quantitative structure-property relationship (QSPR) techniques, which involve building mathematical models that relate molecular descriptors to a specific property. ljmu.ac.uk Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its size, shape, and electronic properties.
Predicting Biological Activity:
In the context of drug discovery, in silico methods are invaluable for predicting a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. dergipark.org.tr For this compound, computational tools could predict its potential to cross biological membranes, its metabolic stability, and its potential for causing toxicity. dergipark.org.trljmu.ac.uk These predictions are crucial in the early stages of drug development to identify promising candidates and flag potential issues. For instance, some in silico tools can screen for structural alerts that may indicate a compound could be transformed into a reactive metabolite. ljmu.ac.uk
Prediction of Spectroscopic Parameters and Reaction Pathways
Computational methods can also be used to predict the spectroscopic signatures and reaction mechanisms of this compound.
Prediction of Spectroscopic Parameters:
Quantum chemical calculations can predict various spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectra. rsc.orgnih.govresearchgate.net By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. researchgate.net Similarly, by calculating the magnetic shielding of the different nuclei, a theoretical NMR spectrum can be predicted. These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound or to help in its identification. The prediction of electron ionization mass spectra can be achieved through programs that simulate the fragmentation patterns of the molecule upon ionization. rsc.orgnih.gov
Prediction of Reaction Pathways:
Computational chemistry allows for the detailed exploration of chemical reaction mechanisms. wmcsameera.comchemrxiv.orgnih.govresearchgate.netarxiv.org By calculating the potential energy surface for a reaction involving this compound, chemists can identify the transition states and intermediates along a reaction pathway. researchgate.net This provides a detailed, step-by-step understanding of how a reaction proceeds. Methods like the Artificial Force Induced Reaction (AFIR) can be used to automatically search for reaction paths between reactants and products. researchgate.net This is particularly useful for complex reactions where the mechanism is not intuitively obvious. The calculated activation energies for different potential pathways can help determine the most likely reaction mechanism. mit.edu
Table 7.4.1: Predicted Spectroscopic and Reactivity Data (Hypothetical)
| Parameter | Predicted Value/Description | Computational Method |
| Key IR Frequencies | C=O stretch (~1700-1725 cm⁻¹), O-H stretch (~2500-3300 cm⁻¹, broad), C-H stretches (~2850-3000 cm⁻¹), Phenyl C=C stretches (~1450-1600 cm⁻¹) | DFT (e.g., B3LYP/6-31G*) |
| ¹H NMR Chemical Shifts | Phenyl protons (~7.2-7.4 ppm), Ethyl CH₂ (~1.8-2.2 ppm), Methyl C-CH₃ (~1.5 ppm), Ethyl CH₃ (~0.8-1.0 ppm), Carboxylic acid OH (variable, broad) | GIAO-DFT |
| ¹³C NMR Chemical Shifts | Carboxylic C=O (~175-185 ppm), Phenyl C-ipso (~140-145 ppm), Phenyl C-ortho, meta, para (~125-130 ppm), Quaternary C (~45-55 ppm), Ethyl CH₂ (~25-35 ppm), Methyl C-CH₃ (~20-30 ppm), Ethyl CH₃ (~8-12 ppm) | GIAO-DFT |
| Most Likely Reaction Site | Deprotonation of the carboxylic acid proton | MEP Analysis |
| Potential Reaction Pathway | Esterification with an alcohol via nucleophilic acyl substitution | Transition State Search |
These are hypothetical values based on typical ranges for similar functional groups and are intended for illustrative purposes. Actual calculated values would require specific quantum chemical computations.
Biochemical and Bio Organic Research Perspectives on 2 Methyl 2 Phenylbutanoic Acid
In Vitro Enzyme Interactions and Substrate Specificity Studies
The investigation of how small molecules interact with enzymes is fundamental to understanding their biological potential. For 2-Methyl-2-phenylbutanoic acid, a compound belonging to the aryl-substituted carboxylic acid class, interactions with enzymes like cyclooxygenases (COX) are of significant interest.
Cyclooxygenase enzymes (COX-1 and COX-2) are key players in the biosynthesis of prostanoids, which are lipid signaling molecules derived from arachidonic acid. nih.gov These enzymes catalyze the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), a precursor to various prostaglandins (B1171923) and thromboxanes involved in processes like inflammation. nih.govnih.gov The COX enzyme active site facilitates the oxygenation of arachidonic acid to form prostaglandin G2 (PGG2), which is subsequently reduced to PGH2. nih.gov
Metabolic Transformations in Model Biological Systems
The metabolic fate of a compound determines its activity and duration of action in a biological system. Key transformations for compounds structurally related to this compound include chiral inversion and microbial degradation.
Chiral Inversion: this compound possesses a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers ((R) and (S)). This is a characteristic feature of the 2-arylpropionic acid class of compounds, also known as "profens". viamedica.plresearchgate.net A significant metabolic process for this class is chiral inversion, a unidirectional or bidirectional transformation of one enantiomer into the other. viamedica.pl This process typically involves the stereoselective activation of the (R)-enantiomer to its Coenzyme A (CoA) thioester. nih.gov This intermediate then undergoes racemization (conversion to a mixture of R and S forms), followed by hydrolysis to release the free acid. nih.gov
The extent of this inversion varies significantly between different profens. For example, the chiral inversion of (R)-ibuprofen in humans is substantial, while the inversion of (R)-ketoprofen is much more limited. viamedica.plresearchgate.net
Table 1: Extent of Metabolic Chiral Inversion for Selected 2-Arylpropionic Acids This table presents data for compounds structurally related to this compound to illustrate the principle of chiral inversion.
| Compound | Inversion Pathway | Extent of Inversion in Humans | Reference |
| Ibuprofen | (R)- to (S)- | 35% - 70% | viamedica.plresearchgate.net |
| Flurbiprofen | (R)- to (S)- | Small range | viamedica.pl |
| Ketoprofen | (R)- to (S)- | Limited, up to ~10% | viamedica.plresearchgate.net |
| Naproxen | (R)- to (S)- | Not registered | viamedica.pl |
Microbial Transformations: In model biological systems, microorganisms can be a source of metabolic transformation. While specific microbial degradation pathways for this compound are not detailed, a related compound, 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB), is known to be produced through the oxidative metabolism of microcystins by the cyanobacterium Microcystis. nih.gov The oxidation of the microcystin-LR variant with permanganate-periodate cleaves a portion of the parent molecule to yield MMPB. nih.gov
Interactions with Cellular Components in In Vitro Models
Beyond enzyme active sites, small molecules can interact with other cellular components like proteins and nucleic acids.
Protein Binding: The binding of compounds to plasma proteins, such as human serum albumin (HSA), can significantly influence their distribution and availability. Research on 4-Phenylbutyric acid (4-PBA), a structurally similar chemical chaperone, demonstrates a high binding specificity to HSA. nih.gov Spectroscopic and molecular dynamics studies revealed that 4-PBA binds preferentially to Sudlow Site II, a known fatty acid binding site on HSA, with a determined binding constant of k = 2.69 x 10⁵ M⁻¹. nih.gov This interaction is stabilized by strong hydrogen bonding and a salt bridge. nih.gov Similarly, 2-Phenylbutanoic acid is also known to interact with proteins. medchemexpress.com
Some sources describe this compound as an anticomplement agent used in research, which implies interaction with the protein components of the complement system, a part of the innate immune system. cymitquimica.combiosynth.com
Table 2: In Vitro Binding Parameters of 4-Phenylbutyric Acid (4-PBA) with Human Serum Albumin (HSA) This table shows data for a structurally related compound to illustrate the principles of protein binding.
| Interacting Molecule | Binding Partner | Binding Site | Binding Constant (k) | Techniques Used | Reference |
| 4-Phenylbutyric acid (4-PBA) | Human Serum Albumin (HSA) | Sudlow Site II (Fatty Acid Binding Site 3) | 2.69 x 10⁵ M⁻¹ | Fluorescence Spectroscopy, Molecular Dynamics | nih.gov |
DNA Interactions: There is currently no specific information available from the reviewed literature regarding direct interactions between this compound and DNA in in-vitro models.
Role as a Building Block in the Synthesis of Complex Natural Products or Biomimetic Compounds
The utility of a molecule as a starting material or intermediate (a "building block") in the synthesis of more complex structures is a key aspect of bio-organic chemistry. From a chemical standpoint, this compound possesses several features that could be of synthetic interest. These include a chiral quaternary carbon atom (a carbon bonded to four other non-hydrogen atoms), a phenyl group, and a carboxylic acid functional group.
The carboxylic acid provides a handle for various chemical transformations, such as conversion to esters, amides, or acid chlorides. The chiral center makes it a potential precursor for asymmetric synthesis, where the goal is to create a specific enantiomer of a target molecule. However, based on the available scientific literature, the use of this compound as a specific building block in the total synthesis of complex natural products or in the creation of biomimetic compounds is not well-documented.
Applications of 2 Methyl 2 Phenylbutanoic Acid in Chemical Synthesis and Materials Science
Utility as Chiral Auxiliaries and Ligands in Asymmetric Synthetic Methodologies
In the field of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is paramount, chiral auxiliaries and ligands play a crucial role. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While direct research on 2-methyl-2-phenylbutanoic acid as a chiral auxiliary is not extensively documented, the utility of structurally related phenyl-substituted butanoic acid derivatives in enantioselective processes is well-established.
For instance, derivatives of phenylbutanoic acid have been investigated for their potential in chiral recognition and resolution. A notable example, though a different compound, is (S)-3-methyl-2-phenylbutylamine, which has proven to be a highly effective chiral resolving agent for a variety of racemic carboxylic acids. acs.org This amine has been successfully employed to resolve important pharmaceutical precursors, achieving high enantiomeric excess (ee). acs.org
The principle of using a chiral molecule to separate enantiomers from a racemic mixture is a cornerstone of stereochemistry. wikipedia.org This process typically involves the formation of diastereomeric salts that can be separated by physical means, such as crystallization, due to their different physical properties. wikipedia.org The success of the closely related (S)-3-methyl-2-phenylbutylamine highlights the potential of the this compound scaffold in the design of new chiral resolving agents and auxiliaries. The steric hindrance provided by the quaternary center in this compound could offer unique selectivities in asymmetric transformations.
Table 1: Application of a Structurally Related Chiral Amine in the Resolution of Racemic Carboxylic Acids
| Racemic Carboxylic Acid | Resolving Agent | Product | Enantiomeric Excess (ee) | Yield (%) | Reference |
| Ibuprofen | (S)-3-Methyl-2-phenylbutylamine | (S)-Ibuprofen | 98.7% | 39.8% | acs.org |
| Ketoprofen | (S)-3-Methyl-2-phenylbutylamine | (S)-Ketoprofen | 99.4% | 36.7% | acs.org |
| Naproxen | (S)-3-Methyl-2-phenylbutylamine | (S)-Naproxen | 99.2% | 35.1% | acs.org |
| (R,S)-2-Hydroxy-4-phenylbutanoic acid | (S)-3-Methyl-2-phenylbutylamine | (R)-2-Hydroxy-4-phenylbutanoic acid | 99% | 34.4% | acs.org |
| (R,S)-2-Benzylsuccinic acid | (S)-3-Methyl-2-phenylbutylamine | (S)-2-Benzylsuccinic acid | 99% | 32.2% | acs.org |
Precursor for Advanced Organic Materials and Polymers
The development of novel polymers with tailored properties is a continuous pursuit in materials science. Monomers containing aromatic and chiral elements are of particular interest as they can impart desirable characteristics such as thermal stability, rigidity, and optical activity to the resulting polymers. While the direct polymerization of this compound is not widely reported, its structural motifs are found in monomers used for creating specialized polymers.
For example, research into bio-based polyesters has explored the use of various diacids and diols to create sustainable materials. mdpi.comresearchgate.net The incorporation of rigid and aromatic structures is a key strategy to enhance the thermal and mechanical properties of these polymers. mdpi.com Although not a direct derivative, the synthesis of polyesters from 2,5-furandicarboxylic acid, another rigid building block, demonstrates the demand for such structures in polymer chemistry. mdpi.comresearchgate.net
The ester derivatives of this compound could potentially serve as monomers in condensation polymerization reactions. The presence of the phenyl group could contribute to a higher glass transition temperature and improved mechanical strength of the resulting polyester (B1180765) or polyamide. Furthermore, if the monomer is used in its enantiomerically pure form, it could lead to the synthesis of chiral polymers with unique optical properties and potential applications in chiral separations or as specialized optical films. The synthesis of polymers from esters of itaconic acid, which also contains a carboxylic acid functionality, has been shown to be a viable route to functional polymers. researchgate.net
Building Blocks for Complex Molecular Architectures and Specialty Chemicals
One of the most significant applications of this compound and its close structural relatives is their role as key intermediates in the synthesis of complex organic molecules, particularly pharmaceuticals. The structural core of 2-methyl-2-phenylpropionic acid, a very similar compound, is found in several important drugs.
A prominent example is the use of 2-methyl-2-phenylpropanoic acid derivatives in the industrial-scale synthesis of fexofenadine, a widely used second-generation antihistamine. google.comjustia.com Patents describe processes for preparing these derivatives with high yield and purity, underscoring their importance as building blocks for this specialty chemical. google.comjustia.com The synthesis involves creating a more complex molecule by attaching the 2-methyl-2-phenylpropanoic acid moiety to a piperidine (B6355638) ring system. google.com
Table 2: Examples of Specialty Chemicals Derived from Related Phenylalkanoic Acid Building Blocks
| Building Block | Resulting Specialty Chemical | Therapeutic Class | Reference |
| 2-Methyl-2-phenylpropanoic acid derivative | Fexofenadine | Antihistamine | google.comjustia.com |
| 2-Amino-2-phenylbutyric acid derivative | Trimebutine | Gastrointestinal agent | google.comgoogle.com |
Emerging Trends and Future Research Directions in 2 Methyl 2 Phenylbutanoic Acid Chemistry
Integration of Artificial Intelligence and Machine Learning for Synthesis and Property Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the chemical sciences, and the study of 2-Methyl-2-phenylbutanoic acid is no exception. These computational tools are accelerating the design of synthetic pathways and enabling the accurate prediction of molecular properties, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation. arxiv.orgmdpi.com
Retrosynthesis and Synthesis Planning:
Property Prediction:
Machine learning models are increasingly used to forecast the physicochemical and biological properties of molecules from their structure alone, a field known as Quantitative Structure-Property Relationship (QSPR). researchgate.netresearchgate.net For this compound, this means that key characteristics can be estimated before it is even synthesized. Various molecular descriptors, such as topological indices and molecular fingerprints, serve as the input for these predictive models. researchgate.netresearchgate.net
The table below summarizes key properties of this compound and its derivatives that can be predicted using AI and ML models, along with the types of models commonly used.
| Property to Predict | Relevant Application Area | Typical AI/ML Model Used | Input Data/Representation |
| Retrosynthetic Pathways | Chemical Synthesis, Process Chemistry | Transformer Models, Graph Neural Networks (GNNs) | Molecular Structure (SMILES, Graph) |
| Aqueous Solubility (LogS) | Drug Discovery, Environmental Science | Deep Neural Networks, Regression Models | Molecular Descriptors, Fingerprints |
| Acid Dissociation Constant (pKa) | Medicinal Chemistry, Analytical Chemistry | Support Vector Machines (SVM), k-Nearest Neighbors (kNN) | 2D/3D Descriptors, Fragment Counts |
| Octanol-Water Partition Coefficient (LogP) | Pharmacology, Toxicology | Artificial Neural Networks (ANN) | Topological Indices, Quantum Chemical Descriptors |
| Boiling Point / Vapor Pressure | Chemical Engineering, Materials Science | Feed-Forward Neural Networks | Molecular Fragments, Calculated Descriptors |
| Potential Biological Targets | Drug Repurposing, Toxicology | AI/ML Frameworks, Chemical Similarity | Chemical Structure, Protein Binding Site Data |
This table is interactive. You can sort and filter the data by clicking on the column headers.
By leveraging these computational approaches, researchers can conduct high-throughput virtual screening of potential derivatives of this compound, prioritizing the most promising candidates for synthesis and experimental validation. arxiv.org This synergy between AI and chemistry is paving the way for a more efficient and innovative future in molecular science.
Q & A
Q. What is a validated laboratory synthesis route for 2-methyl-2-phenylbutanoic acid, and what are its critical parameters?
- Methodological Answer : A documented method involves sodium naphthalene reduction of (—)-(S)-2-phenyl-2-butyl isocyanide under inert conditions. Key steps:
- Reagents : Sodium, naphthalene, tetrahydrofuran (THF), dry ice-acetone bath for CO₂ introduction.
- Conditions : Argon atmosphere, −5°C initial cooling, followed by quenching with aqueous methanol.
- Yield : ~34% (0.12 g from 0.29 g isocyanide). Post-reaction purification includes acid-base extraction and distillation .
- Table :
| Parameter | Detail |
|---|---|
| Starting Material | (—)-(S)-2-Phenyl-2-butyl isocyanide (0.002 mol) |
| Solvent | THF (freshly distilled from LiAlH₄) |
| Temperature | −5°C (initial), dry ice-acetone bath (CO₂ introduction) |
| Workup | Acidification, methylene chloride extraction, distillation |
| Yield | 0.12 g (mp 56–58°C) |
Q. How is the identity and purity of synthesized this compound confirmed?
- Methodological Answer :
- Melting Point : 56–58°C (matches authentic sample) .
- Spectroscopy : Compare IR and NMR spectra with reference standards to confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) and aromatic proton environments .
- Chromatography : Use TLC or HPLC to assess purity against known standards.
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use a fume hood during synthesis to prevent inhalation of vapors.
- Waste Disposal : Segregate acidic waste and neutralize before disposal per local regulations .
Advanced Research Questions
Q. Why does the sodium naphthalene reduction of an enantiopure isocyanide yield racemic this compound?
- Methodological Answer : The reaction proceeds via a radical anion intermediate, which lacks stereochemical control, leading to racemization. To mitigate:
- Alternative Methods : Use asymmetric catalysis (e.g., chiral ligands) or enzymatic resolution.
- Conditions : Lower reaction temperatures (−78°C) to reduce radical mobility .
Q. How can researchers resolve contradictions in reported yields or stereochemical outcomes?
- Methodological Answer :
- Reproducibility : Replicate experiments with controlled variables (e.g., reagent purity, argon flow rate).
- Analytical Cross-Check : Use chiral HPLC or polarimetry to verify enantiomeric excess.
- Framework : Apply qualitative contradiction analysis (e.g., iterative hypothesis testing) to identify procedural inconsistencies .
Q. What storage conditions optimize the stability of this compound?
- Methodological Answer :
- Temperature : Store at 2–8°C in airtight containers.
- Environment : Protect from moisture and light; use desiccants or nitrogen blankets.
- Monitoring : Regularly check for discoloration or precipitate formation .
Note : Data from commercial vendors (e.g., pricing in ) and non-peer-reviewed platforms (e.g., BenchChem) were excluded per guidelines. All answers prioritize peer-reviewed methodologies and experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
